

Analytical Methods for the Quantification of Diazinon Metabolites: Application Notes and Protocols

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Compound of Interest

Compound Name: *Diazinon-d10*

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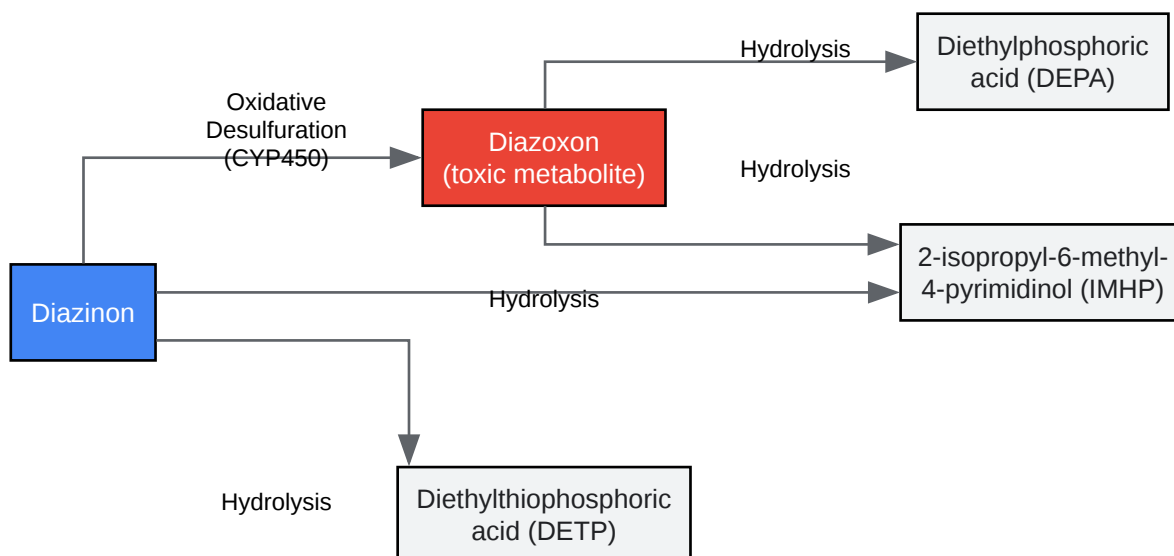
This document provides detailed application notes and protocols for the quantitative analysis of diazinon metabolites. The information is intended to guide researchers, scientists, and professionals in drug development in the selection and implementation of appropriate analytical methods for their specific research needs.

Introduction

Diazinon, an organophosphate insecticide, undergoes extensive metabolism in biological systems and the environment. Accurate quantification of its metabolites is crucial for toxicological assessments, environmental monitoring, and understanding its metabolic fate. The primary metabolic pathways involve the oxidative desulfuration to the more toxic diazoxon, and hydrolysis to 2-isopropyl-6-methyl-4-pyrimidinol (IMHP) and diethylthiophosphoric acid (DETP) or diethylphosphoric acid (DEPA).^{[1][2][3]} This document outlines established analytical methodologies for the determination of these key metabolites.

Metabolic Pathway of Diazinon

The metabolic transformation of diazinon is a critical aspect of its toxicology. The major metabolic steps include activation to the highly toxic oxon metabolite, diazoxon, by cytochrome P450 enzymes, and subsequent detoxification through hydrolysis.^{[1][2][3]}



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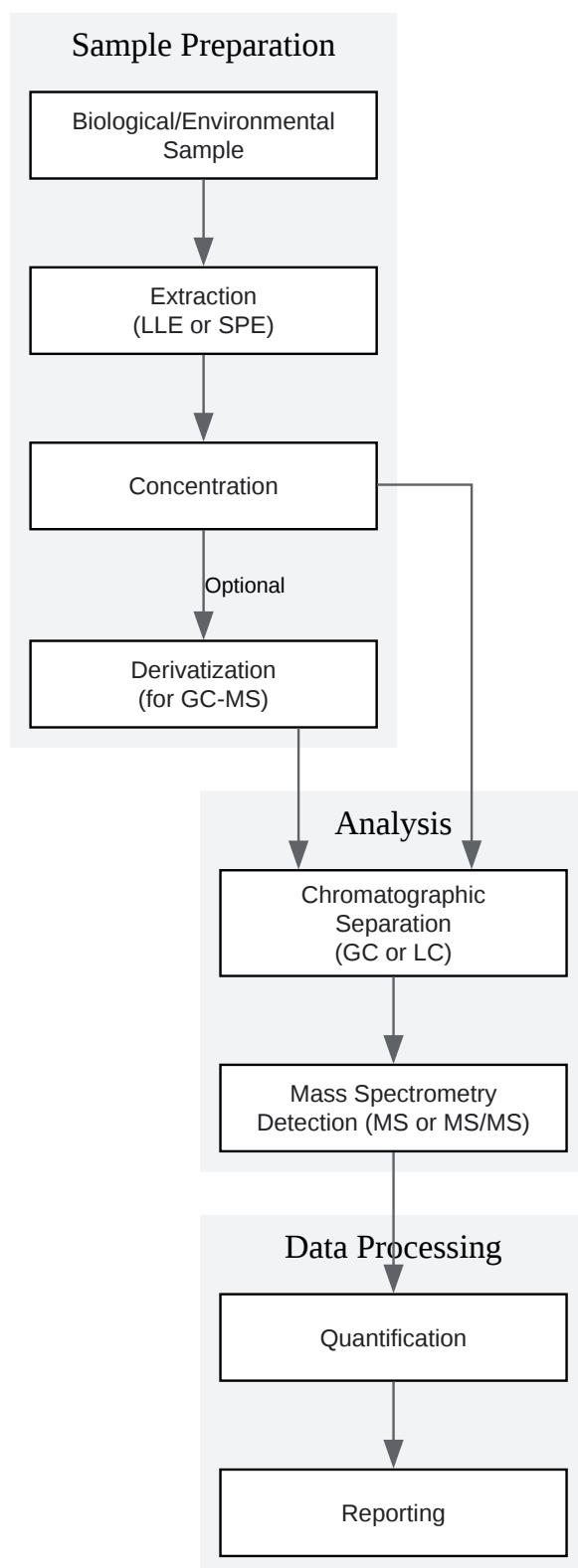
Figure 1: Simplified metabolic pathway of diazinon.

Analytical Methods and Protocols

A variety of analytical methods have been developed for the quantification of diazinon and its metabolites in different matrices.[4] The most common techniques are gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and high-performance liquid chromatography (HPLC) with UV detection.[5][6][7]

General Experimental Workflow

The general workflow for the analysis of diazinon metabolites involves sample preparation, chromatographic separation, detection, and data analysis.



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Figure 2: General experimental workflow for diazinon metabolite analysis.

Application Note 1: Quantification of Diazinon, Diazoxon, and IMHP in Urine by GC-MS

This method is suitable for the simultaneous determination of diazinon and its major metabolites, diazoxon and 2-isopropyl-6-methyl-4-pyrimidinol (IMHP), in human urine.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

- Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of acetonitrile followed by 3 mL of deionized water.[\[7\]](#)
- Sample Loading: Acidify a 2 mL urine sample with 1M acetic acid to pH 5.0.[\[7\]](#) Load the acidified sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 3 mL of deionized water to remove interferences.
- Elution: Elute the analytes with 3 mL of acetonitrile.[\[7\]](#)
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Derivatization: Reconstitute the residue in a suitable solvent and derivatize the metabolites using an appropriate agent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to improve volatility and chromatographic performance.[\[8\]](#)

2. GC-MS Analysis

- Gas Chromatograph (GC):
 - Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each analyte.

Quantitative Data Summary

Analyte	Matrix	LOD	LOQ	Recovery (%)	Reference
Diazinon	Urine	-	-	-	[9]
G-27550 (IMHP)	Urine	0.01 ng	0.50 µg/L	100.8 - 101.3	[6]

Application Note 2: Quantification of Diazinon and its Metabolites in Plasma by LC-MS/MS

This method provides high sensitivity and specificity for the simultaneous determination of diazinon, diazoxon, and IMHP in plasma samples.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

- To 1 mL of plasma, add a suitable internal standard.
- Add 3 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and dichloromethane).
- Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

- Liquid Chromatograph (LC):
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 µL.
- Tandem Mass Spectrometer (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for each analyte.

Quantitative Data Summary

Analyte	Matrix	LOD	LOQ	Recovery (%)	Reference
Diazinon	Plasma	50 ng/mL	100 ng/mL	86.3 ± 8.6	[10]
Diazoxon	Plasma	50 ng/mL	100 ng/mL	77.4 ± 7.0	[10]
2-isopropyl-6-methyl-4-pyrimidinol	Plasma	50 ng/mL	100 ng/mL	82.1 ± 8.2	[10]

Application Note 3: Quantification of Diazinon and its Metabolites by HPLC-UV

This method is a cost-effective alternative for the analysis of diazinon and its metabolites, particularly when high sensitivity is not the primary requirement.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

- Follow the SPE protocol as described in Application Note 1.

2. HPLC-UV Analysis

- High-Performance Liquid Chromatograph (HPLC):
 - Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 3.5 μ m).[\[11\]](#)
 - Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[\[11\]](#)
 - Flow Rate: 1.5 mL/min.[\[11\]](#)
 - Detection: UV detector set at 247 nm for diazinon.[\[11\]](#) Wavelengths for metabolites should be optimized.
 - Injection Volume: 20 μ L.

Quantitative Data Summary

Analyte	Matrix	Linearity Range (μ g/mL)	Reference
Diazinon	-	0.40 - 50.00	[11]
Chlorpyrifos (as a related compound)	-	0.40 - 40.00	[11]

Note: The quantitative data for diazinon metabolites using HPLC-UV was not explicitly available in the provided search results. The linearity range for diazinon is included for reference.

Summary of Quantitative Data

The following table summarizes the quantitative data for the analysis of diazinon and its metabolites from the cited methods.

Analytical Method	Analyte	Matrix	LOD	LOQ	Recovery (%)	Reference
GC-MS	G-27550 (IMHP)	Urine	0.01 ng	0.50 µg/L	100.8 - 101.3	[6]
GC-NPD/GC-MS	Diazinon	Human Blood	1.97 µg/L	6.58 µg/L	87.92	[5][6]
LC-MS/MS	Diazinon	Plasma	50 ng/mL	100 ng/mL	86.3 ± 8.6	[10]
LC-MS/MS	Diazoxon	Plasma	50 ng/mL	100 ng/mL	77.4 ± 7.0	[10]
LC-MS/MS	2-isopropyl-6-methyl-4-pyrimidinol	Plasma	50 ng/mL	100 ng/mL	82.1 ± 8.2	[10]
HPLC-UV	Diazinon	-	-	-	-	[11]

Conclusion

The choice of analytical method for quantifying diazinon metabolites depends on the specific research question, the required sensitivity and selectivity, and the available instrumentation. GC-MS and LC-MS/MS offer high sensitivity and are considered the gold standard for trace-level analysis in complex biological matrices.[9] HPLC-UV provides a robust and cost-effective alternative for applications where lower sensitivity is acceptable. Proper sample preparation is critical for achieving accurate and reliable results, with SPE and LLE being the most commonly employed techniques.

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